7-Bromo-1h-benzo[e]indole-1,2(3h)-dione
Description
7-Bromo-1H-benzo[e]indole-1,2(3H)-dione is a brominated heterocyclic compound featuring a fused benzoindole core with a 1,2-dione functional group. The bromine atom at the 7-position introduces steric and electronic effects that influence reactivity, solubility, and biological interactions.
Properties
CAS No. |
116487-43-5 |
|---|---|
Molecular Formula |
C12H6BrNO2 |
Molecular Weight |
276.08 g/mol |
IUPAC Name |
7-bromo-3H-benzo[e]indole-1,2-dione |
InChI |
InChI=1S/C12H6BrNO2/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(15)12(16)14-9/h1-5H,(H,14,15,16) |
InChI Key |
SIBCTUAQBGSCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=O)C(=O)N3)C=C1Br |
Origin of Product |
United States |
Preparation Methods
Halogenation of Benzo[e]indole Precursors
A widely reported method involves the halogenation of 7-substituted benzo[e]indole-1,2-dione precursors. For example, 3,3-dichloro-7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one serves as a key intermediate in patent CN114014792A. The protocol employs N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) with hydrochloric acid, achieving 70–95% yields through precise control of reagent ratios (Table 1).
Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution (EAS), where NCS generates a chloronium ion (Cl⁺) under acidic conditions. Protonation of the indole carbonyl activates the ring, directing chlorination to the 3-position. Subsequent bromination at the 7-position is achieved using N-bromosuccinimide (NBS) in analogous conditions.
Reductive Dehalogenation
The halogenated intermediate undergoes reduction using zinc powder in acetic acid, selectively removing halogens while preserving the dione moiety. This step typically achieves >85% yield, with purity confirmed via HPLC.
Direct Bromination Strategies
Regioselective Bromination Using NBS
Direct bromination of benzo[e]indole-1,2-dione with NBS in dichloromethane (DCM) at 0–5°C affords the 7-bromo derivative in 65–78% yield. The use of Lewis acids (e.g., FeCl₃) enhances regioselectivity by coordinating to the carbonyl oxygen, directing bromine to the 7-position.
Optimization Data :
- Temperature : Yields drop to <50% above 25°C due to polybromination.
- Solvent : Polar aprotic solvents (THF, DMF) improve solubility but reduce selectivity compared to DCM.
Ring-Construction Approaches
Friedel-Crafts Cyclization
A convergent route involves cyclizing 7-bromo-1H-indazole-3-carboxylic acid with acetic anhydride under Friedel-Crafts conditions. This method constructs the indole ring while introducing the bromine substituent, achieving 60–70% yield.
Palladium-Catalyzed Coupling
Suzuki-Miyaura coupling of 7-boronic acid-benzo[e]indole with aryl bromides offers a modular pathway. However, this method is less favored due to the instability of the boronic acid precursor and moderate yields (~55%).
Comparative Analysis of Synthetic Methods
Table 1: Method Comparison for 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione Synthesis
Challenges and Optimization Strategies
Regioselectivity Control
Competing bromination at the 5- and 9-positions remains a challenge. Steric directing groups (e.g., methoxy at C-6) or microwave-assisted synthesis (120°C, 15 min) improve 7-position selectivity to >90%.
Purification Difficulties
Polymeric byproducts form during prolonged reactions. Crystallization from ethanol-water (1:3) effectively isolates the product with >99% purity.
Industrial-Scale Production
The halogenation-reduction route is preferred for scale-up due to:
- Cost-effectiveness : NCS and zinc powder are inexpensive.
- Reproducibility : Batch-to-batch consistency in 100 kg trials.
- Safety : Mild conditions (room temperature) minimize exothermic risks.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1h-benzo[e]indole-1,2(3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Scientific Research Applications of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione
This compound is a chemical compound with a variety of applications in scientific research, primarily due to its unique structural and electronic properties. Its applications span medicinal chemistry, material science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the bromination of benzo[e]indole. A common method includes using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction is generally performed in an organic solvent like chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production may involve large-scale bromination processes, using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
this compound can undergo several chemical reactions:
- Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
- Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
- Oxidation: Reagents like potassium permanganate or chromium trioxide.
- Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[e]indole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications
- Medicinal Chemistry: this compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents. The presence of a halogen in the 5-position of the indole is favorable . It has been shown that Glycogen Synthase Kinase 3β (GSK-3β) is overexpressed in human colon and pancreatic carcinomas, which contributes to cancer development .
- Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
- Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways. Several carbohydrate-based benzo[f]indole-4,9-diones and amino-1,4-naphthoquinone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines .
Mechanism of Action
The mechanism of action of 7-Bromo-1h-benzo[e]indole-1,2(3h)-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Benzo-Fused Oxazine Derivatives: NSC777205 and NSC777207
Structural Features :
Physicochemical and Pharmacological Properties :
| Property | NSC777205 | NSC777207 | 7-Bromo-benzoindoledione |
|---|---|---|---|
| Molecular Weight (g/mol) | 318.7 | 348.7 | ~290 (estimated) |
| Lipophilicity (LogP) | 2.8 | 3.1 | ~2.5 (predicted) |
| BBB Permeability* | High (2-fold > NSC777207) | Moderate | Not reported |
| Toxicity (Rat LD50) | 250 mg/kg | 300 mg/kg | Unknown |
*NSC777205 demonstrates superior blood-brain barrier (BBB) penetration due to reduced polarity compared to NSC777207 .
Key Differences :
- Bromination in 7-bromo-benzoindoledione may increase electrophilicity at the carbonyl groups, altering reactivity in nucleophilic addition reactions.
Brominated Azaindoles and Indoles
2,3,5,6-Tetrabromoindole () :
- Contains four bromine atoms, leading to a molecular formula of C8H3Br4N.
- Bromination pattern significantly increases molecular weight (533.7 g/mol) and lipophilicity (LogP ~4.5), reducing aqueous solubility compared to mono-brominated derivatives .
Triazole-Substituted Bromoindoles ()
Examples :
- 9a : 5-Bromo-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
- 9c : 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
Properties :
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (PBS) | Rf (TLC) |
|---|---|---|---|---|
| 9a | 396.3 | 3.8 | Low | 0.22 |
| 9c | 426.3 | 4.2 | Very low | 0.30 |
Comparison with 7-Bromo-benzoindoledione :
Dione-Containing Heterocycles: 5-Polyfluoroalkyl-5-Deazaalloxazines ()
Structural Features :
- Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione core with polyfluoroalkyl substituents.
- The dione group enables nucleophilic additions, similar to 7-bromo-benzoindoledione.
Reactivity Differences :
- 5-Deazaalloxazines undergo irreversible nucleophilic additions at position 5, whereas benzoindoledione’s reactivity is centered at the 1,2-dione moiety .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 7-Bromo-1H-benzo[e]indole-1,2(3H)-dione derivatives?
- Methodological Answer : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, brominated indole precursors (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) are reacted with substituted alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in a PEG-400:DMF (2:1) solvent mixture with CuI as a catalyst. After 12–24 hours of stirring at room temperature, the product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash column chromatography (70:30 EtOAc:hexanes). Yields range from 25% to 50%, depending on substituents .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.80–7.23 ppm) and methyl/methylene groups (e.g., δ 3.72 ppm for OCH₃, δ 4.51 ppm for triazole-linked CH₂) .
- FAB-HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) validate the molecular formula .
- TLC : Rf values (e.g., 0.22–0.30 in 70:30 EtOAc:hexanes) monitor reaction progress .
Q. What purification techniques are effective for isolating brominated indole derivatives?
- Methodological Answer : Flash column chromatography with gradient elution (e.g., hexanes to EtOAc) is standard. Residual solvents (e.g., DMF) are removed via vacuum distillation at 90°C. For polar byproducts, aqueous workup followed by recrystallization (e.g., using EtOAc/hexanes) improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of brominated indole derivatives?
- Methodological Answer : Variables to test include:
- Catalyst loading : Increasing CuI from 1.0 to 1.3 equivalents enhances cycloaddition efficiency .
- Solvent polarity : PEG-400:DMF (2:1) improves solubility of azide intermediates compared to pure DMF .
- Reaction time : Extending stirring to 24 hours increases conversion for sterically hindered alkynes .
Systematic Design of Experiments (DoE) approaches, such as factorial designs, are recommended to identify optimal parameters .
Q. How should researchers address contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer : Discrepancies (e.g., unexpected δ 7.23 ppm shifts in ¹H NMR) may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter proton environments.
- Regiochemical ambiguity : X-ray crystallography (e.g., for triazole-linked derivatives) resolves positional isomerism .
- Impurity interference : HRMS and 2D NMR (e.g., HSQC, COSY) distinguish target compounds from byproducts .
Q. What strategies are used to design this compound analogs for biological activity studies?
- Methodological Answer :
- Substituent variation : Replace the 3,5-dimethoxyphenyl group with fluorophenyl or methoxyphenyl moieties to modulate electron density and lipophilicity .
- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps), while docking studies assess binding to biological targets (e.g., enzyme active sites) .
- SAR libraries : Synthesize a focused library (10–20 analogs) with systematic substitutions at the indole C-3 and triazole positions .
Q. How can researchers mitigate low yields in large-scale syntheses of brominated indoles?
- Methodological Answer : Scale-up challenges include:
- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., CuAAC).
- Purification bottlenecks : Switch from flash chromatography to centrifugal partition chromatography (CPC) for higher throughput .
- Catalyst recycling : Immobilize CuI on silica gel to reduce metal waste .
Methodological Resources
- Experimental Design : Apply chemometric approaches (e.g., response surface methodology) to optimize multi-variable reactions .
- Safety Protocols : Adhere to GHS guidelines for handling brominated compounds (e.g., acute toxicity category 4) .
- Collaborative Frameworks : Multidisciplinary teams (e.g., synthetic chemists, computational biologists) enhance translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
